YL-109
Description
Historical Context and Initial Characterization
The compound YL-109 was characterized as a novel agent with the ability to inhibit breast cancer cell growth and invasiveness in vitro and in vivo. cenmed.comglpbio.commedchemexpress.com A key publication in 2014 highlighted its potential to suppress tumor progression and metastatic potential in breast cancer cells. glpbio.comniph.go.jp This initial characterization established this compound as a compound of interest for cancer research. glpbio.commedchemexpress.comniph.go.jp
Overview of Primary Research Applications
Primary research applications for this compound have centered on its observed antitumor effects, particularly in the context of breast cancer. cenmed.comglpbio.commedchemexpress.com Studies have investigated its impact on cancer cell proliferation, migration, and invasiveness. medchemexpress.comcaymanchem.commedchemexpress.com Beyond oncology research, this compound has also been explored for its potential effects in other areas, such as endometriosis, where it has shown potential in animal studies. mdpi.comresearchgate.net
Detailed research findings indicate that this compound can strongly inhibit the proliferation of certain breast cancer cell lines in a dose-dependent manner. glpbio.commedchemexpress.comcaymanchem.commedchemexpress.com For instance, studies have reported IC₅₀ values for this compound in MCF-7 and MDA-MB-231 cells. glpbio.commedchemexpress.comcaymanchem.commedchemexpress.com
Table 1: In Vitro Proliferation Inhibition by this compound
| Cell Line | IC₅₀ (nM) | Reference |
| MCF-7 | 85.7 - 85.8 | glpbio.commedchemexpress.comcaymanchem.commedchemexpress.com |
| MDA-MB-231 | 4020 - 4200 | glpbio.commedchemexpress.comcaymanchem.commedchemexpress.com |
Research has also delved into the underlying mechanisms of this compound's activity. It has been shown to induce the expression of the carboxyl terminus of Hsp70-interacting protein (CHIP) through aryl hydrocarbon receptor (AhR) signaling. glpbio.commedchemexpress.comniph.go.jpcaymanchem.comresearchgate.net CHIP is known to suppress the tumorigenic and metastatic potential of breast cancer cells. glpbio.comniph.go.jp this compound's ability to induce CHIP transcription appears to be mediated by the recruitment of AhR upstream of the CHIP gene. glpbio.comniph.go.jpresearchgate.net Studies involving knockdown of either CHIP or AhR have demonstrated a reduction in the antitumor effects of this compound in certain breast cancer cell lines. glpbio.comniph.go.jpresearchgate.net
Furthermore, this compound has been observed to repress the sphere-forming ability and the expression of stem cell markers in breast cancer mammosphere cultures, suggesting an effect on cancer stem cell properties. glpbio.comniph.go.jpcaymanchem.com
In vivo research using mouse xenograft models has indicated that this compound can suppress tumor growth and reduce lung metastasis in mice injected with breast cancer cells. glpbio.commedchemexpress.comcaymanchem.commedchemexpress.com
Table 2: In Vivo Effects of this compound in Breast Cancer Mouse Models
| Model (Cells Inoculated) | Observed Effect | Reference |
| MCF-7 xenograft | Attenuated tumor growth | glpbio.com |
| MDA-MB-231 xenograft | Suppressed tumor growth | glpbio.comcaymanchem.commedchemexpress.com |
| MDA-MB-231 xenograft | Reduced lung metastasis | glpbio.comcaymanchem.com |
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-17-12-8-9(6-7-11(12)16)14-15-10-4-2-3-5-13(10)18-14/h2-8,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVBOHJNAFQFPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425537 | |
| Record name | 4-(1,3-benzothiazol-2-yl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36341-25-0 | |
| Record name | 4-(1,3-benzothiazol-2-yl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms of Action of Yl 109
Downstream Signaling Cascade Modulation
Inhibition of the Extracellular Signal-Regulated Kinase (ERK)/Activator Protein 1 (AP-1) Axis
Studies have shown that YL-109 can attenuate the activity of the ERK/AP-1 signaling pathway. Specifically, this compound has been observed to reduce the levels of phosphorylated ERK dovepress.com, nih.gov. The ERK pathway is a crucial component of the Mitogen-Activated Protein Kinase (MAPK) cascade, involved in transmitting extracellular stimuli to intracellular targets, influencing processes like cell proliferation and differentiation mdpi.com, nih.gov.
The AP-1 transcription factor is a dimer typically composed of proteins from the Fos and Jun families. Its activation is often downstream of MAPK pathways, including ERK acs.org. AP-1 plays a significant role in regulating gene expression related to cell proliferation, apoptosis, differentiation, and migration acs.org. This compound's inhibitory effect extends to the activation of c-Jun and c-Fos nih.gov, key components of the AP-1 complex. This inhibition of the ERK/AP-1 axis by this compound is reported to be achieved through the upregulation of CHIP expression nih.gov.
Regulation of Nuclear Factor-kappa B (NF-κB) Activation
This compound has also demonstrated the ability to regulate the activation of Nuclear Factor-kappa B (NF-κB). NF-κB is a pivotal transcription factor involved in immune responses, inflammation, cell survival, proliferation, and differentiation portlandpress.com, frontiersin.org. Deregulation of NF-κB signaling is implicated in various diseases, including inflammatory disorders and cancer portlandpress.com, frontiersin.org.
Research indicates that this compound reduces NF-κB activation dovepress.com, nih.gov. This effect is also linked to the upregulation of CHIP expression nih.gov. CHIP, an E3 ubiquitin ligase, can influence the degradation of various proteins, including those involved in signaling pathways like NF-κB nih.gov, researchgate.net. The mechanism by which this compound upregulates CHIP and subsequently affects NF-κB involves aryl hydrocarbon receptor (AhR) signaling niph.go.jp, researchgate.net.
Impact on NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by sensing danger signals and triggering inflammatory responses, including the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18, and inducing pyroptosis aai.org, monterosatx.com, jrd.or.kr.
This compound has been shown to inhibit the expression of NLRP3 and suppress NLRP3-mediated pyroptosis dovepress.com, nih.gov. This inhibitory effect contributes to the attenuation of the proinflammatory response dovepress.com, nih.gov. The impact of this compound on the NLRP3 inflammasome pathway is suggested to occur via the CHIP/ERK/NF-κB pathways dovepress.com, researchgate.net. Specifically, upregulation of CHIP by this compound appears to promote the degradation of phosphorylated ERK and inhibit NF-κB-mediated expression of NLRP3 nih.gov.
The following table summarizes the key molecular targets and effects of this compound discussed:
| Pathway/Target | Effect of this compound | Mediating Factor |
| Phosphorylated ERK | Reduced levels dovepress.com, nih.gov | CHIP upregulation nih.gov |
| c-Jun and c-Fos | Inhibition of activation nih.gov | CHIP upregulation nih.gov |
| NF-κB activation | Reduced activation dovepress.com, nih.gov | CHIP upregulation nih.gov |
| NLRP3 expression | Inhibition dovepress.com, nih.gov | CHIP/ERK/NF-κB pathways dovepress.com, researchgate.net |
| NLRP3-mediated pyroptosis | Suppression dovepress.com, nih.gov | CHIP/ERK/NF-κB pathways dovepress.com, researchgate.net |
Anticancer Research Applications of Yl 109
In Vitro Studies on Cancer Cell Proliferation and Viability
In vitro studies have explored the ability of YL-109 to inhibit the growth and affect the viability of various cancer cell lines.
This compound has shown dose-dependent inhibitory effects on the proliferation of breast cancer cell lines, including both estrogen receptor-positive (ER-positive) and triple-negative breast cancer (TNBC) cells. Studies have reported that this compound strongly inhibited the proliferation of MCF-7 cells, an ER-positive line, with an IC50 value of 85.8 nM. niph.go.jpniph.go.jpglpbio.comnih.govmedchemexpress.com Against MDA-MB-231 cells, a TNBC line, this compound also exhibited an anti-proliferative effect in a dose-dependent manner, albeit with a higher IC50 of 4.02 µM. niph.go.jpglpbio.commedchemexpress.com These findings suggest that this compound can impede the growth of different subtypes of breast cancer cells in a concentration-dependent manner.
Here is a table summarizing the IC50 values for this compound in selected breast cancer cell lines:
| Cell Line | Cancer Subtype | IC50 (nM) | Source |
| MCF-7 | ER-positive | 85.8 | niph.go.jpniph.go.jpglpbio.comnih.govmedchemexpress.com |
| MDA-MB-231 | TNBC | 4020 | niph.go.jpglpbio.commedchemexpress.com |
While the primary focus of research on this compound appears to be breast cancer, some studies indicate its effects might extend to other cancer cell types. One source mentions that this compound inhibited the proliferation and invasiveness of BT-20 cells, another TNBC cell line. niph.go.jpnih.gov Although detailed IC50 values for a broad range of other cancer types are not extensively provided in the search results, the observed effect on BT-20 cells suggests a potential for broader application beyond just MCF-7 and MDA-MB-231 lines.
Modulation of Cancer Cell Motility and Invasiveness
The ability of cancer cells to migrate and invade surrounding tissues is crucial for metastasis. Research has investigated the impact of this compound on these processes.
In vitro migration assays have shown that this compound can reduce the ability of cancer cells to migrate. Specifically, studies using MDA-MB-231 breast cancer cells demonstrated that this compound treatment reduced cell migration. niph.go.jpnih.govcaymanchem.com
This compound has also been shown to suppress the invasive potential of cancer cells. Using Matrigel-coated membranes in invasion assays, this compound significantly decreased the number of MDA-MB-231 cells that were able to penetrate the membrane. niph.go.jpnih.govcaymanchem.com This indicates that this compound can inhibit a key step in the metastatic cascade. The suppressive effects on invasiveness were also observed in BT-20 cells. niph.go.jpnih.gov
Impact on Cancer Stem Cell (CSC) Phenotypes
Reduction of Mammosphere Formation
One of the observed effects of this compound in preclinical studies is its ability to inhibit mammosphere formation. Mammospheres are non-adherent spherical clusters of cells that are enriched for cancer stem cells, reflecting their self-renewal capacity. nih.govniph.go.jpresearchgate.net Studies using the MDA-MB-231 breast cancer cell line have shown that this compound markedly inhibited the formation of these mammospheres. nih.govniph.go.jpresearchgate.net This suggests that this compound may target the stem cell-like population within breast cancer cells, potentially reducing their ability to initiate and sustain tumor growth. nih.govniph.go.jpresearchgate.net
Alteration of Cancer Stem Cell Marker Expression (e.g., ALDH, Klf-4, Hes1)
In addition to reducing mammosphere formation, this compound has been shown to alter the expression of several key cancer stem cell markers. Research on MDA-MB-231 cells treated with this compound demonstrated a decrease in the ALDH-positive cell population, as measured by flow cytometry. nih.govniph.go.jpresearchgate.net ALDH (Aldehyde Dehydrogenase) activity is often associated with cancer stem cells in various malignancies, including breast cancer. nih.govresearchgate.netcancerbiomed.org Furthermore, this compound significantly decreased the mRNA levels of Klf-4 and Hes1 in MDA-MB-231 mammosphere cultures. nih.govniph.go.jpresearchgate.net Klf-4 (Kruppel-like factor 4) is considered essential for the maintenance of breast cancer stem cells and cell invasiveness, while Hes1 is a target of Notch signaling, which is important for the self-renewal of cancer stem cells. nih.govresearchgate.net These findings indicate that this compound can suppress the properties of breast cancer stem cells by downregulating the expression of these critical markers. nih.govniph.go.jpresearchgate.net
In Vivo Efficacy in Preclinical Cancer Models
The in vivo efficacy of this compound has been evaluated in preclinical cancer models, specifically focusing on its impact on tumor growth and metastatic dissemination. nih.govniph.go.jpniph.go.jpglpbio.comresearchgate.netmedchemexpress.com
Attenuation of Tumor Growth in Xenograft Models
Studies utilizing nude mouse xenograft models have investigated the effects of this compound on tumor growth. nih.govniph.go.jpniph.go.jpresearchgate.netmedchemexpress.com In mice inoculated with MCF-7 (ER-positive breast cancer) cells, treatment with this compound resulted in attenuated tumor growth compared to vehicle-treated mice, which showed significantly enlarged tumors. nih.govniph.go.jpniph.go.jpresearchgate.net Interestingly, this compound also demonstrated the ability to suppress tumor growth in mice injected with MDA-MB-231 (triple-negative breast cancer) cells. nih.govniph.go.jpniph.go.jpresearchgate.net These findings suggest that this compound possesses antitumor activity in vivo across different subtypes of breast cancer. nih.govniph.go.jpniph.go.jpresearchgate.net
Suppression of Metastatic Dissemination
Beyond its effects on primary tumor growth, this compound has also shown potential in suppressing metastatic dissemination in preclinical models. nih.govniph.go.jpniph.go.jpglpbio.comresearchgate.netniph.go.jp An in vivo lung metastasis assay using MDA-MB-231 cells injected into the tail veins of nude mice revealed the formation of several metastatic tumors in the lungs of vehicle-treated mice. nih.govniph.go.jpniph.go.jpresearchgate.net In contrast, treatment with this compound significantly reduced lung metastasis. nih.govniph.go.jpniph.go.jpresearchgate.net This suppression of metastatic activity was further confirmed by quantifying lung metastasis using real-time RT-PCR. nih.govniph.go.jpresearchgate.net These results indicate that this compound may have a role in inhibiting the spread of breast cancer cells to distant sites. nih.govniph.go.jpniph.go.jpresearchgate.net
This compound in Specific Cancer Contexts
Research has particularly highlighted the potential of this compound in the context of specific cancer subtypes, such as triple-negative breast cancer. nih.govnih.govniph.go.jpniph.go.jpresearchgate.netniph.go.jpcdmx.gob.mxresearchgate.net
Therapeutic Potential in Triple-Negative Breast Cancer (TNBC)
Triple-negative breast cancer (TNBC) is an aggressive subtype characterized by the absence of estrogen receptors, progesterone (B1679170) receptors, and HER-2 expression, leading to limited targeted treatment options and a poor prognosis. nih.govnih.govniph.go.jpniph.go.jpresearchgate.net Studies have demonstrated that this compound possesses antitumor activity in TNBC cells, both in vitro and in vivo. nih.govnih.govniph.go.jpniph.go.jpniph.go.jp this compound has been shown to inhibit the proliferation and invasiveness of TNBC cell lines, such as MDA-MB-231 cells. nih.govniph.go.jpniph.go.jp Furthermore, in vivo studies using xenograft models with MDA-MB-231 cells have shown that this compound suppresses tumor growth and reduces lung metastasis. nih.govniph.go.jpniph.go.jpresearchgate.net These findings suggest that this compound represents a potential therapeutic candidate for TNBC, addressing a critical need for effective treatments in this aggressive disease subtype. nih.govnih.govniph.go.jpniph.go.jp The mechanism of action in TNBC cells involves the induction of CHIP (carboxyl terminus of Hsp70-interacting protein) expression through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway, which contributes to the suppression of tumorigenic and metastatic potential. nih.govnih.govniph.go.jpglpbio.comniph.go.jpresearchgate.net
Role in Estrogen Receptor-Positive Breast Cancer
Research has explored the effects of this compound on estrogen receptor-positive (ER-positive) breast cancer cells. Studies have shown that this compound can strongly inhibit the proliferation of MCF-7 cells, a common ER-positive breast cancer cell line, in a dose-dependent manner. medchemexpress.comglpbio.comnih.gov This inhibitory effect is reported to occur through the activation of AhR signaling. nih.govniph.go.jpniph.go.jp
Further findings suggest that this compound may induce the degradation of Estrogen Receptor alpha (ERα) in ER-positive breast cancer cells as a result of AhR activation. nih.govniph.go.jp This mechanism is distinct from that of anti-estrogen therapies like tamoxifen, suggesting potential for this compound in treating hormone-dependent breast cancer, including cases that may be resistant to current anti-estrogens. nih.govniph.go.jp
In in vivo studies using a nude mouse xenograft model, this compound treatment (15 mg/kg administered subcutaneously every two days) was shown to attenuate tumor growth in mice inoculated with MCF-7 cells compared to vehicle-treated mice. medchemexpress.comresearchgate.net
The following table summarizes some key in vitro findings on this compound's effect on breast cancer cell proliferation:
| Cell Line | ER Status | IC₅₀ (nM) | Reference |
| MCF-7 | ER-positive | 85.8 | medchemexpress.comnih.gov |
| MDA-MB-231 | Triple-negative | 4020 | medchemexpress.comglpbio.com |
Note: While MDA-MB-231 is a triple-negative breast cancer cell line, its response to this compound is included here as it is often presented alongside MCF-7 data in the research.
Influence on Pancreatic Cancer-Associated Fibroblasts (CAFs) and Tumor Microenvironment
Cancer-associated fibroblasts (CAFs) are a significant component of the tumor microenvironment (TME) in pancreatic cancer and play a crucial role in tumor progression, metastasis, and therapeutic resistance. utwente.nlnih.govmdpi.comnih.govnih.gov Research has investigated the impact of this compound on these fibroblasts and the broader pancreatic cancer TME. utwente.nl
This compound, acting as an aryl hydrocarbon receptor (AhR) agonist, has been shown to influence the activity of different CAF subtypes, including myofibroblastic CAFs (myCAFs) and inflammatory CAFs (iCAFs). utwente.nl Key findings indicate that this compound can inhibit the activities of both myCAFs and iCAFs. utwente.nl This involves affecting pathways such as Wnt/β-catenin. utwente.nl
Furthermore, this compound has demonstrated an impact on tumor cell migration and invasion by suppressing the paracrine activation of epithelial-mesenchymal transition (EMT) mediated by myCAFs. utwente.nl The compound was also found to reduce iCAF-mediated M2 macrophage polarization, suggesting a broader influence on the immune landscape within the TME. utwente.nl
In in vivo studies using a pancreatic ductal adenocarcinoma (PDAC) model, this compound, particularly when encapsulated in nanoparticles, significantly reduced tumor growth and improved survival rates. utwente.nl Flow cytometry analysis in this model indicated preferential targeting of myCAFs and iCAFs by the nanoparticles encapsulating this compound, with minimal accumulation in macrophages. utwente.nl
When combined with chemotherapy, this compound has shown potential to enhance the efficacy of standard treatments and sensitize 3D tumor spheroids to chemotherapy. utwente.nl
| Effect of this compound on Pancreatic CAFs and TME | Observation | Reference |
| Inhibition of CAF activities (myCAFs, iCAFs) | Demonstrated in in vitro and in vivo assays. | utwente.nl |
| Influence on Wnt/β-catenin pathway | Affected by this compound treatment. | utwente.nl |
| Suppression of myCAF-mediated EMT | Leads to reduced tumor cell migration and invasion. | utwente.nl |
| Reduction of iCAF-mediated M2 macrophage polarization | Indicates influence on the immune microenvironment. | utwente.nl |
| Tumor Growth (in vivo) | Significantly reduced in a PDAC model when encapsulated in nanoparticles. | utwente.nl |
| Survival Rate (in vivo) | Improved in a PDAC model when encapsulated in nanoparticles. | utwente.nl |
| Chemotherapy Sensitization | Enhanced efficacy of standard treatments and sensitized 3D tumor spheroids. | utwente.nl |
Yl 109 in Inflammatory and Sepsis Pathogenesis Research
Mitigation of Sepsis-Associated Multiple Organ Injury (SAMOI)
Sepsis-associated multiple organ injury (SAMOI) is a critical aspect of sepsis pathology. Studies have investigated the ability of YL-109 to protect against organ damage induced by inflammatory stimuli, particularly LPS.
Protective Effects against LPS-Induced Organ Damage
This compound has demonstrated protective effects against organ injury in animal models of LPS-induced inflammation. In mice treated with LPS, this compound protected against cardiac dysfunction and injuries to the pulmonary and intestinal tissues. nih.gov It has also been shown to mitigate LPS-induced renal morphological disruptions and attenuate indicators of kidney injury, such as elevated serum creatinine (B1669602) levels and mRNA levels of KIM-1 and NGAL in mice. nih.gov Histopathological analyses in LPS-treated rats typically show severe inflammatory cell infiltration and tissue damage in organs like the liver and kidneys, which are key features of LPS-induced injury. tandfonline.comscielo.br
Reduction of Mortality in Sepsis Models
Studies have indicated that this compound can reduce the high mortality rates associated with LPS-induced sepsis in mice. nih.govdovepress.com This protective effect on survival is a significant finding in the context of sepsis research, where mortality remains a major concern. researchgate.netcloudfront.net
Anti-Inflammatory Mechanisms of this compound
The beneficial effects of this compound in sepsis models are attributed to its anti-inflammatory properties, mediated through several molecular mechanisms.
Suppression of Proinflammatory Cytokine Release
A key aspect of this compound's anti-inflammatory action is its ability to suppress the release of proinflammatory cytokines. In both in vivo (mouse tissues) and in vitro (cell lines such as HL-1, IEC-6, and MLE-12) experiments, this compound suppressed LPS-initiated cytokine release. nih.gov Proinflammatory cytokines like TNF-α, IL-6, IL-1β, and IL-18 play crucial roles in driving the inflammatory cascade in sepsis. researchgate.netoncotarget.commdpi.comnih.gov The suppression of these mediators is a common target for anti-inflammatory therapies. biorxiv.orgoup.comashpublications.org
Regulation of Pyroptosis and Associated Protein Expression
This compound has been shown to regulate pyroptosis, an inflammatory form of programmed cell death that contributes significantly to tissue injury in sepsis. nih.govnih.govresearchgate.netnih.gov this compound suppresses pyroptosis and the expression of associated proteins in various cell types and in mouse tissues. nih.gov Mechanistically, this compound reduces the levels of phosphorylated extracellular signal-regulated kinase (ERK) and inhibits NF-κB activation. nih.govdovepress.com This is achieved through the upregulation of carboxy terminus of Hsc70-interacting protein (CHIP) expression, which in turn inhibits the activation of c-Jun and c-Fos, as well as the expression of NLRP3. nih.govdovepress.com CHIP, an E3 ligase, promotes the degradation of phosphorylated ERK and inhibits NF-κB-mediated NLRP3 expression. nih.gov The protective effects of this compound against inflammation and pyroptosis were found to be dependent on CHIP, as these effects were eliminated in CHIP knockout mice. nih.gov this compound has been identified as an agonist of CHIP and increases CHIP transcription through aryl hydrocarbon receptor (AhR) activation. nih.govresearchgate.net The regulation of the CHIP/ERK/NF-κB/NLRP3 pathway appears to be a central mechanism by which this compound exerts its protective effects against sepsis-induced organ injury and pyroptosis. dovepress.comresearchgate.net
Synthetic Strategies and Chemical Biology of Yl 109
Methodologies for YL-109 Synthesis
The synthesis of this compound (4-(1,3-benzothiazol-2-yl)-2-methoxyphenol) can be achieved through specific chemical reactions. One reported procedure involves the reaction of 2-aminobenzenethiol with 4-hydroxy-3-methoxybenzaldehyde. organic-chemistry.org This reaction is carried out in anhydrous dimethyl sulfoxide (B87167) (DMSO) in the presence of sodium metabisulfite (B1197395) (Na₂S₂O₅) and stirred at 393 K for 45 minutes. organic-chemistry.org The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). organic-chemistry.org
This method aligns with general strategies for synthesizing 2-arylbenzothiazoles, which commonly involve the condensation of 2-aminothiophenols with aromatic aldehydes. rsc.orgclockss.orgontosight.aitandfonline.com Other general synthetic approaches to 2-arylbenzothiazoles include oxidative condensation of benzothiazoles with aryl aldehydes, often mediated by oxidants like K₂S₂O₈, and transition-metal-catalyzed cross-coupling reactions between benzothiazoles and aryl halides or boronic acids. thieme-connect.comontosight.ai The chosen methodology for this compound utilizes the direct condensation of a substituted 2-aminothiophenol (B119425) (2-aminobenzenethiol) with a substituted aromatic aldehyde (4-hydroxy-3-methoxybenzaldehyde) to form the benzothiazole (B30560) ring system with the desired aryl substituent at the 2-position.
Structure-Activity Relationship (SAR) Investigations for Benzothiazole Derivatives
Structure-Activity Relationship (SAR) studies on benzothiazole derivatives have revealed that the nature and position of substituents on both the benzothiazole core and any appended aryl rings significantly influence their biological activities. nih.govnih.govresearchgate.nettandfonline.commdpi.comtandfonline.comnih.gov
For 2-arylbenzothiazoles, functionalization at the C-2 and C-6 positions of the benzothiazole scaffold is particularly important for enhanced biological activity, including antiproliferative effects. mdpi.com Studies investigating the influence of substituents on the 2-aryl moiety have shown that the introduction of a hydroxyl group can improve selectivity against tumor cell lines. nih.gov this compound possesses a methoxyphenol group at the C-2 position of the benzothiazole ring, which includes both a hydroxyl and a methoxy (B1213986) substituent on the phenyl ring. nih.govnih.gov The presence of methoxy and chloro groups on benzothiazole derivatives has also been linked to their anticancer activities in other studies. nih.govnih.gov
Research indicates that the anticancer activity of benzothiazole scaffolds is multifactorial and depends on the specific substitution patterns. nih.govnih.gov For instance, the incorporation of a fluorine atom at the 7th position of certain imidazo (B10784944) benzothiazole derivatives enhanced cytotoxicity. nih.gov Similarly, the presence of methyl and SCH₃ groups in other substituted pyrimidine-containing benzothiazole derivatives contributed to excellent anticancer activity against various cell lines. nih.gov
Advanced Methodological Approaches in Yl 109 Studies
Cellular and Molecular Assays
A variety of in vitro assays have been employed to dissect the molecular and cellular responses to YL-109 treatment. These techniques have provided critical insights into the compound's influence on gene and protein expression, as well as on fundamental cellular behaviors.
Quantitative Gene Expression Analysis
Quantitative gene expression analysis has been a key tool in understanding how this compound modulates cellular function at the transcriptional level. Studies have shown that this compound can significantly alter the expression of specific genes involved in tumor progression. For instance, treatment of MDA-MB-231 breast cancer cells with this compound has been demonstrated to increase the mRNA levels of the carboxyl terminus of Hsp70-interacting protein (CHIP). medchemexpress.com This upregulation is mediated through the aryl hydrocarbon receptor (AhR) signaling pathway. medchemexpress.com The quantification of lung metastasis in animal models has also been confirmed using real-time RT-PCR, providing a molecular measure of the compound's in vivo efficacy. researchgate.net
Protein Expression and Post-Translational Modification Analysis
Analysis of protein expression has corroborated findings from gene expression studies, showing that this compound treatment leads to an increase in the protein levels of CHIP in MDA-MB-231 cells. medchemexpress.com This demonstrates that the transcriptional upregulation of the STUB1 gene (which encodes CHIP) translates to a functional increase in the corresponding protein. The study of post-translational modifications (PTMs) is crucial for understanding the regulation of protein function. While specific PTM analysis for this compound is not detailed in the provided sources, the broader field utilizes techniques like mass spectrometry to identify and quantify modifications such as phosphorylation, ubiquitination, and glycosylation, which are critical in cellular signaling pathways that may be affected by this compound.
Cell-Based Functional Assays (Proliferation, Invasion, Migration, Sphere Formation)
A suite of cell-based functional assays has been employed to characterize the phenotypic effects of this compound on cancer cells. These assays collectively demonstrate the compound's ability to inhibit key processes associated with cancer progression and metastasis.
Proliferation: this compound has been shown to strongly inhibit the proliferation of both MCF-7 and MDA-MB-231 breast cancer cells in a dose-dependent manner. medchemexpress.com The half-maximal inhibitory concentrations (IC₅₀) highlight the potent anti-proliferative effects of the compound.
| Cell Line | IC₅₀ of this compound |
| MCF-7 | 85.8 nM |
| MDA-MB-231 | 4.02 µM |
Invasion and Migration: The invasive and migratory capabilities of breast cancer cells are also significantly curtailed by this compound. medchemexpress.com These assays typically involve observing the movement of cells across a membrane or into a "wounded" area of a cell monolayer, providing a measure of their metastatic potential.
Sphere Formation: The sphere formation assay is utilized to assess the self-renewal capacity of cancer stem cells (CSCs). sigmaaldrich.comnih.gov this compound's impact on this process suggests its potential to target the CSC population, which is often responsible for tumor recurrence and therapy resistance.
Preclinical Animal Models
To evaluate the in vivo efficacy of this compound, preclinical animal models, particularly xenograft studies, have been employed. These models provide a more complex biological system to assess the compound's therapeutic potential.
Xenograft Models for Tumorigenesis and Metastasis Studies
Xenograft models, where human cancer cells are implanted into immunocompromised mice, have been instrumental in demonstrating the anti-tumor and anti-metastatic effects of this compound in a living organism.
Tumorigenesis: In nude mice bearing tumors derived from either MCF-7 or MDA-MB-231 cells, treatment with this compound resulted in attenuated tumor growth compared to vehicle-treated controls. medchemexpress.comresearchgate.net This indicates that this compound can effectively suppress the proliferation of breast cancer cells in an in vivo setting.
Metastasis: The effect of this compound on metastasis was investigated using an in vivo lung metastasis assay with MDA-MB-231 cells. researchgate.net Mice treated with this compound exhibited a significant reduction in lung metastasis compared to the control group, a finding that was also confirmed by quantifying human-specific gene expression in the lung tissue. researchgate.net These results suggest that this compound not only inhibits primary tumor growth but also interferes with the metastatic cascade. researchgate.net
Inducible Animal Models for Inflammatory Diseases (e.g., LPS-induced Sepsis)
Inducible animal models are crucial for investigating the pathophysiology of inflammatory diseases and for the preclinical evaluation of therapeutic agents. Among these, the lipopolysaccharide (LPS)-induced sepsis model is widely utilized to mimic the acute systemic inflammation characteristic of sepsis in humans. biomedpharmajournal.orgcreative-biolabs.com LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent immune response, leading to a cascade of inflammatory events, including the extensive production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukins, which can result in multiple organ failure. biomedpharmajournal.orgcreative-biolabs.com This model is valued for its high reproducibility and its ability to simulate the initial phases of septic shock. creative-biolabs.com
The compound this compound has been investigated within this specific model to determine its protective effects against severe inflammation and associated organ damage. nih.gov A key study demonstrated that this compound attenuates multiple organ injury in a murine model of LPS-induced sepsis. nih.gov The research revealed that the protective mechanism of this compound involves the modulation of critical inflammatory and cell death pathways. Specifically, this compound was found to suppress the release of cytokines and inhibit pyroptosis, a form of inflammatory cell death. nih.gov
Mechanistically, the study showed that this compound's effects are mediated through the upregulation of the E3 ligase CHIP (carboxy terminus of Hsc70-interacting protein). nih.gov This upregulation leads to a reduction in the levels of phosphorylated extracellular signal-regulated kinase (ERK) and subsequent inhibition of the ERK/AP-1 signaling axis. nih.gov Consequently, the activation of transcription factors c-Jun and c-Fos, as well as the expression of NLRP3, a key component of the inflammasome that drives pyroptosis, are inhibited. nih.gov The essential role of CHIP in this process was confirmed using CHIP knockout mice, in which the protective effects of this compound against LPS-induced organ damage, inflammation, and pyroptosis were eliminated. nih.gov
Table 1: Summary of this compound Effects in LPS-Induced Sepsis Model This table summarizes the observed effects of this compound on key molecular and cellular markers in an LPS-induced sepsis animal model, based on available research findings.
Advanced In Vitro Systems
To better recapitulate the complex cellular environments found in vivo, research has progressively moved beyond traditional two-dimensional (2D) cell monolayers. sigmaaldrich.com Advanced in vitro systems, such as three-dimensional (3D) cultures and co-culture models, offer a more physiologically relevant context for studying cellular behaviors and the effects of therapeutic compounds. researchgate.net These systems provide a crucial bridge between simplistic 2D assays and complex whole-organism studies.
Three-Dimensional (3D) Spheroid and Organoid Cultures
Three-dimensional (3D) cell culture models, including spheroids and organoids, have emerged as powerful tools in biomedical research. nih.gov Spheroids are self-assembled, spherical aggregates of cells that can be generated from cancer cell lines or primary cells. They mimic key aspects of solid tumors, such as cell-cell and cell-matrix interactions, and the formation of nutrient and oxygen gradients that lead to hypoxic cores. researchgate.net Organoids are more complex 3D structures derived from stem cells (either pluripotent or adult stem cells) that self-organize to recapitulate the architecture and functionality of a specific organ on a miniature scale. sigmaaldrich.comnih.gov
These models offer significant advantages over 2D cultures by providing a more accurate representation of tissue physiology, making them highly valuable for disease modeling and drug screening. nih.gov While these advanced systems are ideal for evaluating the efficacy and mechanisms of novel therapeutic agents, specific studies detailing the application of this compound in 3D spheroid or organoid cultures are not prominently featured in the currently available scientific literature. The use of such models could, however, provide deeper insights into this compound's effects on inflammatory processes or cell signaling within a more tissue-like context.
Table 2: Comparison of Advanced 3D In Vitro Models This table outlines the key characteristics and applications of spheroid and organoid culture systems.
Co-culture Systems for Tumor Microenvironment Mimicry
The tumor microenvironment (TME) is a complex and dynamic network of cancer cells, stromal cells, immune cells, and extracellular matrix components that significantly influences tumor progression, metastasis, and response to therapy. nih.gov To investigate these critical interactions, researchers have developed in vitro co-culture systems that aim to mimic the TME. These models involve culturing cancer cells together with one or more other cell types, such as fibroblasts, endothelial cells, or immune cells like T cells and monocytes. nih.govnih.gov
These systems allow for the detailed study of the mutual interactions between different cell populations. nih.gov For example, they can be used to analyze how stromal cells promote cancer cell survival and drug resistance or how tumor cells modulate immune cell function. nih.gov Such models are instrumental in identifying and testing therapies that target the TME. Given the demonstrated anti-inflammatory and signaling-modulatory properties of this compound, its evaluation in a TME co-culture system could be highly relevant. However, specific research applying this compound within these particular in vitro models has not been identified in published studies to date.
Table 3: List of Compounds This table lists the chemical compounds mentioned in the article.
Translational Perspectives and Future Research Directions for Yl 109
Prospects as a Novel Therapeutic Candidate
Research indicates that YL-109 acts as an antitumor agent with the ability to inhibit breast cancer cell growth and invasiveness both in vitro and in vivo cenmed.comcenmed.comglpbio.commedchemexpress.com. Studies have shown that this compound can induce the expression of the carboxyl terminus of Hsp70-interacting protein (CHIP) through aryl hydrocarbon receptor (AhR) signaling glpbio.commedchemexpress.com. CHIP is a ubiquitin ligase that is known to suppress the tumorigenic and metastatic potential of breast cancer cells by inhibiting oncogenic pathways glpbio.com.
In vitro studies have demonstrated that this compound strongly inhibits the proliferation of MCF-7 cells in a dose-dependent manner, with an IC₅₀ value of 85.7 nM glpbio.commedchemexpress.com. It also showed an anti-proliferative effect on MDA-MB-231 cells, with an IC₅₀ of 4.02 μM glpbio.com. Furthermore, this compound was found to repress the sphere-forming ability and the expression of stem cell markers in MDA-MB-231 mammosphere cultures glpbio.com.
In vivo studies using mice injected with MCF-7 or MDA-MB-231 cells showed that this compound treatment attenuated tumor growth compared to vehicle-treated mice glpbio.commedchemexpress.com. Notably, this compound also significantly reduced lung metastasis in these models glpbio.com. The antitumor effects of this compound were found to be dependent on CHIP and AhR, as knockdown of either gene in MDA-MB-231 cells depressed these effects glpbio.com.
These findings suggest that this compound holds promise as a novel therapeutic candidate, particularly in the context of breast cancer, by targeting the AhR/CHIP signaling pathway.
Here is a table summarizing some key in vitro findings:
| Cell Line | Effect on Proliferation | IC₅₀ Value |
| MCF-7 | Inhibition | 85.7 nM |
| MDA-MB-231 | Inhibition | 4.02 μM |
Potential for Combination Therapies and Drug Repositioning
The potential of this compound in combination therapies and drug repositioning is an area for future exploration. Drug repositioning, the process of finding new uses for existing drugs, offers advantages such as reduced development costs and timelines due to existing safety and pharmacokinetic data researchgate.netnih.govbenthamscience.com. While the provided search results primarily focus on this compound as a novel agent, the concept of drug repositioning is relevant to exploring new indications or enhancing the efficacy of existing treatments researchgate.netnih.govbenthamscience.com.
Combination therapies, which involve using multiple drugs simultaneously, are a common strategy to increase efficacy, reduce resistance, and lower individual drug dosages researchgate.net. Given this compound's mechanism of action involving the AhR/CHIP pathway, combining it with other agents that target different pathways involved in cancer progression or metastasis could lead to synergistic effects. For instance, combining this compound with conventional chemotherapeutics or targeted therapies could potentially improve treatment outcomes. Research into drug combinations has shown promise in various contexts, including ocular cancers where combinations with verteporfin showed additive anti-cancer properties uj.edu.pl.
Furthermore, this compound's ability to induce CHIP expression suggests potential in diseases where reduced CHIP activity contributes to pathology. This compound has shown effectiveness in suppressing the growth of ectopic endometrium in an endometriosis mouse model, suggesting a potential therapeutic approach for endometriosis by inhibiting HMGB1-related glycolysis researchgate.net. This indicates a potential for repositioning this compound for non-cancer indications linked to CHIP dysregulation or inflammatory processes researchgate.net.
Unexplored Biological Activities and Therapeutic Indications
While the primary focus of research on this compound appears to be its antitumor activity, particularly in breast cancer, its mechanism involving AhR and CHIP suggests potential unexplored biological activities and therapeutic indications. The AhR is a ligand-activated transcription factor involved in various physiological and pathological processes, including immune responses, inflammation, and cell differentiation glpbio.comresearchgate.net. CHIP, as a ubiquitin ligase, regulates the stability and function of numerous proteins, impacting diverse cellular pathways glpbio.comresearchgate.net.
The involvement of this compound in upregulating CHIP through AhR signaling could have implications beyond cancer. For example, CHIP has been implicated in neurodegenerative diseases, where protein misfolding and aggregation are key features researchgate.net. Increasing CHIP expression or activity could potentially be beneficial in such conditions researchgate.net. Additionally, CHIP plays a role in regulating inflammatory responses and protecting against conditions like septic acute kidney injury researchgate.net.
The finding that this compound attenuates sepsis-associated multiple organ injury by inhibiting the ERK/AP-1 axis and pyroptosis through upregulating CHIP further highlights its potential in inflammatory conditions researchgate.net. This suggests that this compound's therapeutic scope might extend to various inflammatory disorders.
Exploring the effects of this compound on other cell types and in different disease models where AhR and CHIP play significant roles could reveal new therapeutic opportunities. This could include investigating its potential in other types of cancer, inflammatory diseases beyond sepsis and endometriosis, or even neurological disorders.
Challenges and Opportunities in Preclinical Development and Pathway to Clinical Translation
Translating preclinical findings of compounds like this compound into successful clinical therapies involves several challenges and opportunities. A key challenge in preclinical development is ensuring that in vitro and in vivo findings in animal models accurately predict human responses nih.govmdpi.com. Standardized preclinical testing protocols and the use of representative preclinical models are crucial to overcome this nih.govmdpi.com.
For this compound, demonstrating consistent efficacy across various relevant preclinical models and understanding its pharmacokinetics, metabolism, and potential off-target effects are essential steps. While some in vivo data in breast cancer models exist glpbio.commedchemexpress.com, further comprehensive preclinical studies are needed to fully assess its therapeutic window and potential toxicities before moving to human trials.
Opportunities in the preclinical phase include optimizing the compound's properties, such as solubility and bioavailability, potentially through novel formulations or delivery systems mdpi.comfrontiersin.org. The development of specific biomarkers related to the AhR/CHIP pathway or other affected pathways could also help in patient selection and monitoring therapeutic response in future clinical trials mdpi.com.
The pathway to clinical translation involves careful design of clinical trials, addressing factors like patient heterogeneity and selecting appropriate outcome measures mdpi.com. Regulatory protocols also play a significant role in the clinical development of new therapeutic agents nih.gov.
Given this compound's mechanism, opportunities exist in exploring its potential in specific patient populations where the AhR/CHIP pathway is dysregulated. Furthermore, the insights gained from studying this compound could contribute to the broader understanding of targeting AhR and CHIP for therapeutic benefit in various diseases. Despite the challenges inherent in drug development, the promising preclinical data for this compound provide a strong rationale for continued research and a strategic approach towards its clinical translation.
Q & A
Q. What is the primary mechanism by which YL-109 inhibits tumor progression and metastasis in breast cancer cells?
this compound activates the aryl hydrocarbon receptor (AhR) signaling pathway, which induces transcription of the E3 ubiquitin ligase CHIP/STUB1. CHIP suppresses oncogenic pathways by promoting the ubiquitination and degradation of cancer stem cell markers (e.g., Klf4, Hes1) and inhibiting mammosphere formation. This mechanism reduces ALDH+ cancer stem cell populations and metastatic potential in MDA-MB-231 cells .
Q. What experimental models and assays are commonly used to evaluate this compound's anti-cancer effects?
- Mammosphere formation assays : Quantify tumor-initiating cell populations in 3D cultures .
- ALDH activity via FACS : Measure cancer stem cell enrichment .
- Real-time RT-PCR/qRT-PCR : Assess downregulation of stemness markers (Klf4, Hes1) .
- In vivo xenograft models : Monitor tumor growth and metastasis (e.g., lung colonization in mice) .
Q. Which biomarkers are critical for validating this compound's activity in preclinical studies?
Q. What dosing protocols are recommended for in vivo studies of this compound?
A standard regimen includes intraperitoneal or oral administration at 10 mg/kg in murine models. Formulations often use 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O to enhance solubility. Stability requires storage at -20°C (powder) or -80°C (solubilized) .
Q. How does this compound synergize with other signaling pathways to suppress metastasis?
this compound's efficacy depends on AhR-CHIP axis activation. Knockdown of AhR or CHIP via siRNA abolishes its anti-tumor effects, confirming pathway specificity. Combinatorial studies with proteasome inhibitors or AhR antagonists can further elucidate mechanistic dependencies .
Advanced Research Questions
Q. How does this compound's mechanism vary across tissue or disease contexts (e.g., breast cancer vs. septic kidney injury)?
In breast cancer, this compound induces CHIP to degrade oncogenic proteins, while in renal cells, it inhibits NLRP3-mediated pyroptosis by reducing ROS and inflammatory cytokines (IL-1β, IL-18). This highlights context-dependent roles of CHIP in regulating ubiquitination versus inflammasome pathways .
Q. Are there contradictions in this compound's efficacy across cell lines or experimental conditions?
Discrepancies exist in IC50 values: this compound shows potent activity in MDA-MB-231 (triple-negative breast cancer) but weaker effects in MCF-7 (ER+). Variability may stem from differences in AhR expression or basal CHIP levels .
Q. What experimental designs can resolve conflicting data on CHIP's dual roles in tumor suppression and inflammation?
- Conditional CHIP knockout models : To isolate tissue-specific effects.
- Time-course studies : Track CHIP-mediated ubiquitination versus transcriptional regulation.
- Multi-omics integration : Combine proteomics (substrate degradation) and transcriptomics (AhR target genes) .
Q. How can researchers validate the AhR dependency of this compound in vitro and in vivo?
- AhR knockdown/knockout : Use siRNA or CRISPR-Cas9 to ablate AhR and test this compound resistance .
- AhR reporter assays : Measure luciferase activity under AhR-responsive promoters (e.g., CYP1A1) .
- Pharmacologic inhibition : Co-treatment with AhR antagonists (e.g., BAY-218) to block this compound effects .
Q. What methodologies address potential off-target effects of this compound in complex biological systems?
- Chemical proteomics : Identify non-AhR binding partners using this compound-coupled affinity matrices.
- High-content screening : Monitor phenotypic changes (e.g., cell motility, apoptosis) across diverse cell types.
- Transcriptomic profiling : Compare gene expression signatures with known AhR agonists/antagonists .
Methodological Guidance
- Data contradiction analysis : Use meta-analysis frameworks to harmonize results across studies, adjusting for variables like cell line heterogeneity or dosing schedules .
- Experimental rigor : Include controls for AhR/CHIP activity (e.g., siRNA, knockout models) and validate findings in ≥2 independent models .
- Statistical considerations : Apply ANOVA with post-hoc tests for multi-group comparisons and ensure power analysis for in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
